molecular formula C8H8N2S B1388815 6-(Aminomethyl)benzothiazole CAS No. 499770-92-2

6-(Aminomethyl)benzothiazole

Cat. No. B1388815
CAS RN: 499770-92-2
M. Wt: 164.23 g/mol
InChI Key: FCGXLCNBWYIEAA-UHFFFAOYSA-N
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Description

6-(Aminomethyl)benzothiazole is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring . It has been used in the synthesis of various compounds .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzenethiol with various compounds such as aldehydes, ketones, acids, and acyl chlorides . In one study, a series of novel benzothiazole derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

Benzothiazole derivatives have a rigid conjugated structure, good optical properties, and pharmacological activity . They are often used in the construction of fluorescent probes .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be used to construct fluorescent probes based on mechanisms such as photoinduced electron transfer, excited-state intramolecular proton transfer (ESIPT), intramolecular charge transfer, and aggregation-induced emission .

Scientific Research Applications

Anticancer Agent

6-(Aminomethyl)benzothiazole: derivatives have been studied for their potential as anticancer agents. The unique structure of benzothiazole allows for the creation of compounds that can inhibit the proliferation of various cancer cell lines. For instance, certain derivatives have shown significant inhibitory effects on human epidermoid carcinoma and non-small cell lung cancer cell lines .

Anti-inflammatory Activity

These compounds also exhibit anti-inflammatory properties. They have been evaluated for their ability to reduce the activity of inflammatory cytokines like IL-6 and TNF-α, which play a crucial role in immune regulation and inflammation. This suggests potential applications in treating chronic inflammatory diseases .

Antimicrobial Properties

Benzothiazole derivatives, including those with the 6-(Aminomethyl) group, are known to possess antimicrobial activities. They have been synthesized and tested against various bacterial and fungal infections, indicating their usefulness in developing new antimicrobial drugs .

Antidiabetic Effects

The benzothiazole nucleus has been associated with antidiabetic effects. Research indicates that these compounds can be effective in managing diabetes, which opens up avenues for new therapeutic approaches to this widespread disease .

Anticonvulsant Applications

Due to their heterocyclic nature, benzothiazole derivatives are explored for anticonvulsant applications. They may offer new solutions for the treatment of seizure disorders, contributing to the field of neuropharmacology .

Agricultural Chemicals

In agriculture, benzothiazole compounds are being researched for their potential as new types of agricultural chemicals. They have shown promise in antibacterial, antifungal, antiviral activities, and even in weeding and insecticidal applications. This could lead to the development of more effective and possibly safer agricultural products .

Mechanism of Action

Target of Action

6-(Aminomethyl)benzothiazole is a derivative of benzothiazole, a class of compounds known for their wide range of biological activities and medicinal applications Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, and tyrosine kinase .

Mode of Action

Benzothiazole derivatives bearing an amide moiety have been shown to exhibit different modes of action based on aryl group substitution, as revealed by studies on intact bacterial cells and plasmid dna . This suggests that 6-(Aminomethyl)benzothiazole may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Benzothiazole derivatives have been reported to inhibit several enzymes involved in various biochemical pathways . For instance, inhibition of dihydroorotase disrupts pyrimidine biosynthesis, while inhibition of DNA gyrase interferes with DNA replication and transcription .

Pharmacokinetics

Benzothiazole derivatives are generally known for their increased stability, bioavailability, and significant biological activity .

Result of Action

Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-tetanus activity and muscle relaxant effects . They have also been used in the preparation of various bioactive compounds .

Action Environment

It is known that the synthesis of benzothiazole derivatives can be influenced by various factors, including the choice of solvent and reaction conditions . These factors could potentially affect the action and efficacy of 6-(Aminomethyl)benzothiazole.

Safety and Hazards

Benzothiazole and its derivatives can be harmful if swallowed, in contact with skin, or if inhaled . They can cause severe skin burns and eye damage . It is recommended to use these compounds only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Benzothiazole derivatives have a wide range of biological activities and medicinal applications, making them a promising area for future research . The development of novel antibiotics to control resistance problems is crucial, and benzothiazole derivatives are of great interest due to their wide range of biological activities . Furthermore, the synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

properties

IUPAC Name

1,3-benzothiazol-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGXLCNBWYIEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663238
Record name 1-(1,3-Benzothiazol-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Aminomethyl)benzothiazole

CAS RN

499770-92-2
Record name 1-(1,3-Benzothiazol-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Intermediate T was prepared from methyl benzo[d]thiazole-6-carboxylate (T-2) following similar procedures for synthesizing intermediate D from D-2, as described above. MS (m/z): 165 (M+1)+.
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Synthesis routes and methods II

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Compound 94 (1.00 eq.) was added to a 0.4M suspension of lithium aluminum hydride (4.00 eq.) in ether at 0° C. The slurry was stirred overnight at ambient temperature. The mixture was returned to 0° C. and quenched with water. The layers were separated. The aqueous phase was adjusted to pH 10-11 and then extracted with dichloromethane. The combined organic phases were dried over sodium sulfate, filtered, and concentrated to give compound 95 which was used without further purification. ES/MS m/z 214 (MH+), C8H8ClN3S=213 g/mol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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